Plecanatide acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Plecanatide acetate is a synthetic peptide analog of uroguanylin, a naturally occurring human peptide. It is primarily used as a medication for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. This compound functions as a guanylate cyclase-C agonist, which helps to regulate ion and fluid transport in the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
Plecanatide acetate is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for amino acid protection. The peptide chain is elongated by coupling Fmoc-protected amino acids using activating agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the assembly of the peptide chain, the final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS using automated peptide synthesizers. The process includes purification steps such as reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical formulations .
Chemical Reactions Analysis
Types of Reactions
Plecanatide acetate undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds.
Substitution: Replacement of protecting groups during synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: TFA for deprotection of Fmoc groups.
Major Products Formed
The major product formed from these reactions is the fully assembled and correctly folded this compound peptide, which includes the formation of intramolecular disulfide bonds essential for its biological activity .
Scientific Research Applications
Plecanatide acetate has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and folding.
Biology: Investigated for its role in regulating ion and fluid transport in the gastrointestinal tract.
Medicine: Approved for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation.
Industry: Utilized in the development of new peptide-based therapeutics and drug delivery systems
Mechanism of Action
Plecanatide acetate exerts its effects by binding to and activating guanylate cyclase-C receptors on the luminal surface of intestinal epithelial cells. This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn stimulates the secretion of chloride and bicarbonate ions into the intestinal lumen. The resulting increase in intestinal fluid and accelerated transit helps to alleviate constipation symptoms .
Comparison with Similar Compounds
Plecanatide acetate is similar to other guanylate cyclase-C agonists, such as linaclotide. this compound is unique due to its structural similarity to uroguanylin, which allows it to mimic the natural pH-sensitive activity of this peptide. This pH-sensitive activity is believed to enhance its efficacy and safety profile compared to other compounds .
List of Similar Compounds
- Linaclotide
- Uroguanylin
- Prucalopride (though it acts via a different mechanism)
This compound stands out due to its specific molecular structure and mechanism of action, making it a valuable therapeutic agent for gastrointestinal disorders .
Biological Activity
Plecanatide acetate is a synthetic peptide that acts as a selective agonist of guanylate cyclase-C (GC-C), primarily used in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article synthesizes findings from various studies to provide a comprehensive overview of plecanatide's biological activity.
Plecanatide mimics the action of the endogenous peptide uroguanylin. Upon binding to GC-C receptors located on the intestinal epithelial cells, it stimulates the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to:
- Secretion of Chloride and Bicarbonate: Activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel facilitates the secretion of chloride and bicarbonate into the intestinal lumen, enhancing fluid secretion.
- Increased Intestinal Fluid: The resultant increase in intestinal fluid promotes softer stool consistency and accelerates gastrointestinal transit time, alleviating symptoms associated with constipation .
Pharmacokinetics
Plecanatide is minimally absorbed systemically after oral administration, with plasma concentrations below the limit of quantitation. Key pharmacokinetic characteristics include:
- Absorption: Negligible systemic availability; primarily localized effects within the gastrointestinal tract.
- Metabolism: It is metabolized in the gastrointestinal tract to an active metabolite through proteolytic degradation, which retains biological activity.
- Elimination: No significant excretion studies have been conducted, but it is expected that plecanatide does not accumulate systemically due to its low absorption .
Studies on Chronic Idiopathic Constipation (CIC)
Clinical trials have demonstrated plecanatide's efficacy in treating CIC. Two pivotal studies involved over 1,700 patients and assessed outcomes based on complete spontaneous bowel movements (CSBM). Key findings include:
- Responder Rates: In a 12-week study, 21% of patients receiving plecanatide (3 mg) reported significant symptom relief compared to 11% in the placebo group (p < 0.001).
- Improvement in Stool Consistency: Patients experienced measurable improvements in stool consistency and frequency from as early as week one, with sustained benefits throughout the treatment period .
Studies on Irritable Bowel Syndrome with Constipation (IBS-C)
Similar clinical trials for IBS-C showed:
- Efficacy Measurements: In two separate studies, patients receiving plecanatide exhibited significant reductions in abdominal pain and improvements in stool frequency compared to placebo.
- Combined Analysis: The combined responder analysis indicated that plecanatide significantly improved both abdominal pain intensity and CSBM frequency over 12 weeks .
Safety Profile
The safety profile of plecanatide has been evaluated in extensive clinical trials and post-marketing surveillance. Common adverse events include:
- Gastrointestinal Issues: Diarrhea, abdominal distension, flatulence, and rectal tenesmus are frequently reported.
- Serious Adverse Events: Serious adverse events are rare but can occur; monitoring is recommended during treatment initiation .
Case Studies
Recent pharmacovigilance studies have highlighted real-world safety data for plecanatide. A total of 861 cases were analyzed, revealing:
- Adverse Events: Most adverse events occurred within the first week of treatment. Reports included gastrointestinal motility disorders and dissatisfaction with treatment.
- Long-Term Use Considerations: Continuous monitoring is advised for patients on long-term therapy due to potential cumulative effects or delayed onset of side effects .
Summary Table: Key Characteristics of this compound
Characteristic | Details |
---|---|
Chemical Structure | 16-amino acid peptide |
Mechanism | GC-C agonist; increases cGMP |
Indications | CIC, IBS-C |
Administration | Oral |
Absorption | Minimal systemic absorption |
Metabolism | Proteolytic degradation in GI tract |
Common Adverse Events | Diarrhea, abdominal distension |
Efficacy Rate (CIC) | 21% responders vs 11% placebo |
Efficacy Rate (IBS-C) | Significant improvement in pain and stool frequency |
Properties
Molecular Formula |
C67H108N18O28S4 |
---|---|
Molecular Weight |
1741.9 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-;/m0./s1 |
InChI Key |
NTDAGCOLNINBIG-DVBUSZEGSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N.CC(=O)O |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.